4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid
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Description
The compound is a complex organic molecule that contains a pyridine ring and a pyrazole ring, both of which are common structures in medicinal chemistry . The presence of an aminomethyl group (-NH2) and a carboxamide group (-CONH2) suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, contributing to the stability of the molecule. The aminomethyl and carboxamide groups could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The aminomethyl group could act as a nucleophile in reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups and aromatic rings could affect the compound’s solubility, melting point, and boiling point .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2C2HF3O2/c1-14(2)11(16)9-7-13-15-5-3-4-8(6-12)10(9)15;2*3-2(4,5)1(6)7/h7-8H,3-6,12H2,1-2H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFJJFQLOZLQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C(CCCN2N=C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F6N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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